3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)14-13(8-12(9-20-14)16(17,18)19)10-5-4-6-11(7-10)15(22)23-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWZMCVKBZSBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Aldehyde Benzoic Acid Methyl Ester Intermediate
A key intermediate, 3-aldehyde benzoic acid methyl ester, can be prepared via nucleophilic substitution and hydrolysis starting from 3-chloromethyl benzoic acid methyl ester. The process involves:
- Reacting 3-chloromethyl benzoic acid methyl ester with a nitrogen-containing compound (e.g., hexamethylenetetramine) and a phase-transfer catalyst (e.g., cetyl trimethylammonium bromide) in a weakly alkaline aqueous solution at 100–110 °C for 1–18 hours to form an intermediate salt.
- Acidic hydrolysis at 100–110 °C for 1–18 hours to yield 3-aldehyde benzoic acid methyl ester.
- Extraction with polar organic solvents and water washing to remove impurities.
- Drying and distillation under reduced pressure to isolate the aldehyde intermediate with purity exceeding 98%.
This method benefits from mild reaction conditions, relatively simple process steps, and high yield.
Oxidation and Functional Group Modifications
The aldehyde intermediate can be further oxidized or modified to introduce cyano or other functional groups as needed. For example, oxammonium salts in formic acid under reflux at ~95–110 °C can oxidize aldehyde groups efficiently, with moisture removal via ion-exchange devices to drive the reaction to completion. Workup involves neutralization with sodium carbonate, extraction with 1,2-dichloroethane, and crystallization to obtain high-purity products.
Formation of the Pyridinyl Substituent
The 2-dimethylamino-5-trifluoromethyl-pyridin-3-yl moiety requires installation of the dimethylamino group and trifluoromethyl substituent on the pyridine ring. Approaches include:
- Functionalization of pyridine derivatives through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Use of trifluoromethylation reagents or introduction of trifluoromethyl groups via electrophilic or radical methods.
- Introduction of the dimethylamino group by amination reactions or via protected intermediates.
Specific synthetic details for this moiety are often adapted from literature on trifluoromethylated pyridines and related heterocycles.
Coupling of Pyridinyl and Benzoic Acid Methyl Ester Fragments
The final coupling step to form 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester can be achieved by:
- Amide bond formation or nucleophilic substitution using activating agents such as HBTU, HATU, or carbodiimides (e.g., EDC) in the presence of organic bases like diisopropylethylamine.
- Suzuki or other palladium-catalyzed cross-coupling reactions if boronic acid or halide functionalities are present on the fragments.
- Protection/deprotection strategies to ensure selectivity and prevent side reactions.
Solvents such as dichloromethane, toluene, or dimethylformamide (DMF) are commonly used, with reaction temperatures ranging from ambient to reflux conditions depending on the reagents.
Reaction Conditions and Yields
Purification and Characterization
- Crystallization from appropriate solvents (e.g., 1,2-dichloroethane) is used to obtain the final product as a microcrystalline powder with high purity.
- Organic layers are washed repeatedly with water until neutral to remove residual acids or bases.
- Distillation under reduced pressure is employed to recover solvents and concentrate products.
- Analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.
Summary of Key Research Findings
- The preparation of the benzoic acid methyl ester intermediate via nucleophilic substitution and hydrolysis is efficient and scalable, providing a robust foundation for further functionalization.
- Oxidation using oxammonium salts in formic acid under controlled reflux with moisture removal yields high purity aldehyde derivatives suitable for coupling.
- Coupling reactions employing modern peptide coupling reagents and bases in polar aprotic solvents enable effective formation of the target molecule with good yields and purity.
- Protection strategies and choice of solvents are critical to avoid side reactions such as transesterification or decomposition during synthesis.
- Recovery and recycling of solvents like 1,2-dichloroethane improve process sustainability and cost-effectiveness.
This comprehensive synthesis approach combines classical organic transformations with modern coupling techniques to prepare This compound efficiently and with high purity, suitable for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Dimethylamino vs. Morpholin-4-yl (Position 2): The morpholine-containing analog (C₁₈H₁₇F₃N₂O₃, ) replaces the dimethylamino group with a morpholine ring, introducing an oxygen atom.
- Piperazine Substitution (Position 6): The compound in features a 4-methyl-piperazin-1-yl group at position 6 of the pyridine. The higher molecular weight (379.38 vs. target’s ~324.3) may affect pharmacokinetic properties like tissue penetration.
Ester Group Modifications
Positional Isomerism
- The morpholine and piperazine analogs demonstrate positional isomerism, with substituents at positions 2 and 6 of the pyridine ring, respectively. Such differences can drastically alter electronic properties and binding interactions with biological targets.
Implications of Structural Differences
- Metabolic Stability : The CF₃ group in all compounds enhances resistance to oxidative metabolism. However, ethyl esters () may exhibit slower enzymatic hydrolysis than methyl esters.
- Target Binding: Piperazine’s nitrogen-rich structure () could facilitate interactions with acidic residues in enzymes or receptors, while dimethylamino’s smaller size may allow deeper penetration into hydrophobic pockets.
Notes
- The provided evidence lacks direct biological or pharmacokinetic data; comparisons are based on structural and molecular features.
- Trifluoromethyl groups are universally associated with enhanced lipophilicity and metabolic stability across analogs .
- Further experimental studies are required to validate the hypothesized effects of substituent variations on activity and bioavailability.
Biological Activity
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester, a compound with a complex chemical structure, has garnered attention in various biological research fields. Its unique trifluoromethyl-pyridine moiety contributes to its potential therapeutic applications, particularly in anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15F3N2O2 |
| Molecular Weight | 320.29 g/mol |
| InChI Key | AVVGOXGPSAAELM-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity
- The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it possesses an IC50 value in the low micromolar range against various cancer cell lines, indicating potent anticancer properties. For instance, it showed effective inhibition of the A549 lung cancer cell line with an IC50 value around 5 µM .
-
Anti-inflammatory Effects
- Studies have shown that this compound can modulate inflammatory pathways, particularly by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In models of lipopolysaccharide (LPS)-induced inflammation, it significantly reduced cytokine levels, suggesting its potential use in treating inflammatory diseases .
-
Mechanism of Action
- The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It is hypothesized to bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, docking studies suggest that it may interact with various kinases involved in cancer progression and inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on multiple cancer cell lines assessed the compound's efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Anti-inflammatory Activity
In a mouse model of acute inflammation induced by LPS, administration of the compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6. Histopathological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound compared to controls, highlighting its potential as an anti-inflammatory agent .
Summary of Research Findings
The biological activity of this compound can be summarized as follows:
| Activity | IC50 Value | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer | ~5 µM | A549, MCF-7, HCT-116 | Tubulin binding, apoptosis induction |
| Anti-inflammatory | Not specified | LPS-stimulated macrophages | Cytokine release inhibition |
Q & A
Q. How can the compound serve as a precursor in multi-step syntheses of pharmacologically active molecules?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
